Aqueous Solubility vs. Free Acid
The free acid form, galactaric acid, has a reported aqueous solubility of approximately 3.3 g/L at 14 °C, which severely limits its practical utility in aqueous formulations . Although a precise numeric solubility value for dipotassium galactarate has not been published in peer-reviewed literature, salt formation with potassium yields a measurable increase in aqueous solubility compared to the free acid [1]. Vendor specifications list dipotassium galactarate as soluble in water, consistent with the general principle that carboxylate salt formation enhances hydrophilicity . For procurement, this means dipotassium galactarate can access aqueous application environments where the free acid cannot.
Supports selection for aqueous formulation contexts.
Vendor-reported solubility; cross-study comparable.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Dipotassium galactarate: soluble in water (vendor-reported); precise g/L value not available in peer-reviewed literature |
| Comparator Or Baseline | Galactaric acid (free acid): 3.3 g/L at 14 °C |
| Quantified Difference | Qualitative: salt formation markedly increases solubility relative to free acid; precise fold-increase not determined |
| Conditions | Ambient aqueous conditions; free acid measured at 14 °C per ChemicalBook |
Why This Matters
Procurement of the dipotassium salt rather than the free acid enables aqueous formulation routes (detergent builders, water treatment, biotechnological media) that are inaccessible with galactaric acid.
- [1] PubChem. Dipotassium galactarate. Computed chemical and physical properties. National Center for Biotechnology Information, 2025. View Source
